2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Description
2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused pyrrolo-pyridine core. Its structure includes a chlorine substituent at the 2-position, a methyl group at the 1-position, and an aldehyde functional group at the 3-position. These substituents influence its electronic, steric, and reactivity profiles, making it a valuable intermediate in medicinal chemistry and materials science. The aldehyde group, in particular, enables diverse derivatization pathways, such as condensations or nucleophilic additions, for synthesizing more complex molecules .
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8-2-3-11-4-6(8)7(5-13)9(12)10/h2-5H,1H3 |
InChI Key |
YPOMNDMIFJMLDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)C(=C1Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable pyrrole derivative in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chlorine atom at position 2 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of the adjacent pyridine ring and aldehyde group.
Key Findings :
-
The chloro group’s reactivity is enhanced by resonance stabilization from the pyridine nitrogen.
-
Palladium-catalyzed cross-couplings (e.g., Suzuki) enable C–C bond formation for drug-discovery applications .
Aldehyde Group Reactivity
The aldehyde at position 3 participates in condensation and nucleophilic addition reactions.
2.1. Schiff Base Formation
| Conditions | Nucleophile | Product | Application | Source |
|---|---|---|---|---|
| EtOH, RT, 2 hr | Aniline | Imine derivative | Anticancer agent precursor | |
| CH₂Cl₂, 4Å MS, 12 hr | Hydrazine | Hydrazone | Fluorescent probes |
2.2. Oxidation and Reduction
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 0°C | 3-Carboxylic acid derivative | 92% | |
| Reduction | NaBH₄, MeOH, 0°C | 3-Hydroxymethyl derivative | 88% |
Mechanistic Insight :
-
The aldehyde’s electrophilicity is modulated by conjugation with the pyrrole ring.
-
Oxidation to carboxylic acid enhances water solubility for biological assays.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Paal-Knorr Synthesis | NH₄OAc, AcOH, 120°C, 8 hr | Pyrrole-fused quinoline analogs | 70% | |
| Hantzsch Dihydropyridine | Acetylacetone, NH₄OAc, EtOH | Dihydropyridine hybrids | 65% |
Applications :
Cross-Coupling Reactions
The chloro and aldehyde groups enable sequential functionalization.
| Reaction | Catalytic System | Product | Yield | Source |
|---|---|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated derivatives | 75% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | Aryl ethers | 68% |
Optimization Data :
Stability and Reaction Constraints
Scientific Research Applications
2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites with high affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous pyrrolo-pyridine derivatives, emphasizing substituent effects, synthetic yields, and applications.
Table 1: Key Structural and Functional Comparisons
*Similarity scores derived from structural alignment algorithms (Source: ).
Key Observations:
Substituent Position and Type: The 2-chloro substituent in the target compound distinguishes it from analogs like 6-chloro derivatives. Positional differences alter electronic distribution and steric interactions, affecting reactivity in cross-coupling or substitution reactions .
Ring System Variations :
- Compounds with the pyrrolo[2,3-c]pyridine scaffold (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit distinct reactivity due to differing ring fusion patterns. For example, the 2-carboxylic acid derivatives in show moderate yields (71–80%), influenced by substituent electronic effects .
Functional Group Impact: Aldehyde vs. Carboxylic Acid: The aldehyde group in the target compound offers versatile reactivity (e.g., Schiff base formation) compared to carboxylic acids, which are more suited for amidation or esterification .
Synthetic Considerations :
- Yields for carboxylic acid derivatives () suggest that electron-donating groups (e.g., methoxy) improve reaction efficiency compared to electron-withdrawing substituents (e.g., chloro) .
- The target compound’s synthesis likely involves formylation at the 3-position, a step sensitive to steric hindrance from the 1-methyl group, which may require optimized conditions .
Biological Activity
2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its anticancer properties, mechanism of action, and related research findings.
Chemical Structure and Properties
The molecular formula of 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is with a molecular weight of approximately 166.6076 g/mol. The compound features a pyrrolopyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolopyridine, including 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, exhibit notable anticancer properties.
The primary mechanism through which this compound exerts its effects appears to involve the inhibition of specific kinases associated with cancer cell proliferation. For instance, it has been shown to inhibit the MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during mitosis. Inhibition of MPS1 leads to cell cycle arrest and apoptosis in cancer cells, particularly those exhibiting chromosomal instability .
Case Studies and Experimental Findings
A series of experiments have evaluated the cytotoxic effects of 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HCT116 | 0.55 | MPS1 inhibition |
| HeLa | 0.12 - 0.21 | Tubulin polymerization inhibition |
| MCF-7 | 0.12 | Disruption of microtubule dynamics |
In a study involving the compound's derivatives, one particular derivative exhibited IC50 values ranging from 0.12 to 0.21 μM against HeLa and other cancer cell lines, indicating strong antitumor activity .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has also been investigated. It demonstrates favorable oral bioavailability and metabolic stability in liver microsomes, making it a promising candidate for further development in cancer therapy .
Toxicity Profile
Toxicity studies have indicated that while the compound shows significant anticancer activity, it maintains a relatively low toxicity profile against non-cancerous cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?
The synthesis typically involves multi-step protocols:
- Chlorination : Introduce chlorine at the 2-position using agents like N-chlorosuccinimide (NCS) under controlled conditions (e.g., DMF solvent, 0–25°C).
- Methylation : Install the 1-methyl group via alkylation with methyl iodide in the presence of a base (e.g., NaH or K₂CO₃) .
- Formylation : Utilize the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the aldehyde group at the 3-position . Critical parameters include reaction temperature (often <50°C to avoid side products) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can structural characterization be performed for this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, methyl group at δ 3.5–4.0 ppm) .
- X-ray Crystallography : Resolve the fused pyrrolo-pyridine ring system and confirm the aldehyde’s spatial orientation .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₉H₇ClN₂O: 194.02 g/mol) .
Q. What are the key reactivity features of the aldehyde group in this compound?
The aldehyde is highly reactive toward nucleophiles, enabling:
- Condensation Reactions : Formation of Schiff bases with amines (e.g., for drug conjugate synthesis) .
- Reduction : Conversion to hydroxymethyl derivatives using NaBH₄ or LiAlH₄ . Stability in acidic/basic media should be tested empirically, as electron-withdrawing chloro and methyl groups may alter reactivity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Chloro vs. Bromo Analogs : Chloro derivatives (e.g., 2-Chloro vs. 4-Bromo in pyrrolo-pyridines) exhibit distinct electronic profiles, affecting binding affinity in enzyme inhibition assays. Chlorine’s smaller size may enhance steric compatibility in active sites .
- Methyl Group Role : The 1-methyl group improves metabolic stability by reducing oxidative degradation in vivo, as shown in comparative pharmacokinetic studies .
Q. What experimental strategies resolve contradictions in solubility data across studies?
Discrepancies may arise from:
- Crystallinity vs. Amorphous Forms : Use differential scanning calorimetry (DSC) to identify polymorphs.
- Solvent Polarity Effects : Test solubility in DMSO (high) vs. water (low) with HPLC quantification .
- Impurity Profiling : LC-MS to detect trace byproducts (e.g., from incomplete methylation) that alter solubility .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core Modifications : Synthesize analogs with varied substituents (e.g., 6-fluoro, 7-bromo) and test against target receptors (e.g., kinase assays) .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to correlate aldehyde orientation with activity, referencing X-ray data from imidazo-pyridine analogs .
Q. What computational methods predict metabolic pathways for this compound?
- In Silico Tools : Employ software like Schrödinger’s ADMET Predictor to identify likely sites of Phase I oxidation (e.g., methyl group) or Phase II glucuronidation (aldehyde) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to prioritize labile positions for experimental validation .
Q. How can degradation products be identified under stress conditions?
- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by LC-MS/MS analysis .
- Mechanistic Insights : Aldehyde oxidation to carboxylic acids or dimerization via aldol condensation are common pathways .
Methodological Considerations
Q. What analytical techniques validate purity for publication-quality data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
